molecular formula C20H17N3O2S3 B12587974 Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-

Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-

Cat. No.: B12587974
M. Wt: 427.6 g/mol
InChI Key: WCZADUVGTHESRP-UHFFFAOYSA-N
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Description

Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]- is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]- typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the methoxy group and the acetamide moiety. The final step often involves the formation of the thiazole ring and its attachment to the benzothiazole core.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

    Reduction: Reduction reactions can occur at the acetamide moiety or the benzothiazole core.

    Substitution: Substitution reactions are common, especially at the aromatic rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiazole rings may play a crucial role in binding to these targets, leading to various biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores.

    Thiazole Derivatives: Compounds with thiazole rings.

    Methoxy-Substituted Compounds: Compounds with methoxy groups attached to aromatic rings.

Uniqueness

Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]- is unique due to its specific combination of functional groups and rings, which may confer distinct biological and chemical properties compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C20H17N3O2S3

Molecular Weight

427.6 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17N3O2S3/c1-12-3-5-13(6-4-12)16-10-26-20(22-16)27-11-18(24)23-19-21-15-8-7-14(25-2)9-17(15)28-19/h3-10H,11H2,1-2H3,(H,21,23,24)

InChI Key

WCZADUVGTHESRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

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